Allyl(tert-butyl)dimethylsilane
Description
Significance of Organosilicon Compounds in Modern Synthesis
Organosilicon compounds are crucial building blocks and intermediates in contemporary organic synthesis. researchgate.net Their utility stems from the unique properties of the silicon atom compared to carbon; it is more electropositive, larger, and can expand its coordination number, allowing for hypervalent states. soci.org These characteristics lead to strong, yet cleavable, silicon-oxygen and silicon-fluorine bonds, which is fundamental to their application as protecting groups. soci.org
The carbon-silicon bond is highly electron-releasing, which can stabilize a positive charge in the β-position through a phenomenon known as hyperconjugation. wikipedia.org This electronic effect is central to the reactivity of vinylsilanes and allylsilanes. wikipedia.org Furthermore, many organosilicon compounds are volatile, stable in air, and highly soluble in organic solvents, making them easy to handle in a laboratory setting. rsc.org
The applications of organosilicon chemistry are diverse, ranging from their use as protecting groups for alcohols to reagents in carbon-carbon bond-forming reactions. researchgate.netchemicalbook.com They are indispensable in the synthesis of complex molecules, including pharmaceuticals and advanced materials like silicone polymers, which possess desirable properties such as heat resistance and excellent electrical insulation. chemimpex.comchemicalbook.com The field has also seen silicon compounds used as catalysts in various chemical transformations, including polymerization and reduction processes. researchgate.net
Overview of Allyl(tert-butyl)dimethylsilane's Role in Academic Chemistry
This compound serves as a key reagent in organic chemistry, primarily utilized for its ability to transfer an allyl group to an electrophilic center. scispace.com This reaction, often promoted by a Lewis acid, is known as the Hosomi-Sakurai reaction. scispace.comacs.org The process is highly regiospecific, with the electrophile attacking the terminal carbon of the allyl group, leading to the formation of a new carbon-carbon bond and a relocated double bond. scispace.comwikipedia.org
The tert-butyldimethylsilyl group in this compound plays a crucial role. Its steric bulk influences the stereochemical outcome of reactions, and its electronic properties stabilize the key carbocationic intermediate that forms during the electrophilic substitution. wikipedia.org This combination of features allows for controlled and predictable synthetic outcomes.
In academic research, this compound and related compounds are employed in the synthesis of complex carbocyclic and heterocyclic structures. For instance, intramolecular versions of the allylsilane addition reaction are used to construct three to seven-membered rings. nih.gov The compound also participates in conjugate addition reactions with α,β-unsaturated ketones to form δ,ε-enones. scispace.com Its utility extends to its use as a precursor for other functionalized allylsilanes, further broadening its synthetic applications. nih.gov
Historical Context of Silyl (B83357) Protecting Groups and Allylsilane Chemistry
The field of organosilicon chemistry dates back to the 19th century, with the first synthesis of a compound containing a silicon-carbon bond, tetraethylsilane, reported in 1863. chemicalbook.com However, the discipline gained significant momentum in the 1940s with the development of the Müller-Rochow direct process for synthesizing methylchlorosilanes, which laid the foundation for the industrial production of silicones. rsc.orgmdpi.com
The use of silyl groups to protect alcohols in organic synthesis, a cornerstone of modern chemistry, emerged in the 1960s. numberanalytics.com In 1972, E. J. Corey introduced the tert-butyldimethylsilyl (TBS) group, which offered significantly enhanced stability compared to earlier silyl ethers like trimethylsilyl (B98337) (TMS). total-synthesis.com The TBS group's robustness to a wide range of reaction conditions, coupled with its selective removal using fluoride (B91410) ions or acid, made it one of the most widely used protecting groups in the synthesis of complex molecules. numberanalytics.comtotal-synthesis.comwikipedia.org The development of various silyl ethers (e.g., TES, TIPS, TBDPS) with different steric and electronic properties provided chemists with a toolkit for orthogonal protection strategies, which is particularly vital in fields like carbohydrate chemistry. nih.gov
The chemistry of allylsilanes began to be systematically explored in the mid-20th century. A key discovery was made in 1948 when it was observed that allyltrimethylsilane (B147118) reacts with hydrobromic acid. wikipedia.org Subsequent research established the general mechanism of electrophilic substitution on allylsilanes, where the silicon group directs the incoming electrophile to the γ-position. scispace.comwikipedia.org This predictable regioselectivity, combined with the high nucleophilicity of the double bond, established allylsilanes as powerful reagents for constructing carbon-carbon bonds, a status they retain in synthetic chemistry today. scispace.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl-dimethyl-prop-2-enylsilane | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20Si/c1-7-8-10(5,6)9(2,3)4/h7H,1,8H2,2-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KALUNQGXJIFEDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90440971 | |
| Record name | Allyl(tert-butyl)dimethylsilane | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID90440971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74472-22-3 | |
| Record name | Allyl(tert-butyl)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90440971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Allyl(tert-butyl)dimethylsilane | |
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Synthesis and Methodologies for Allyl Tert Butyl Dimethylsilane and Its Derivatives
Direct Synthetic Routes
Direct synthetic routes to allyl(tert-butyl)dimethylsilane typically involve the formation of a silicon-carbon bond between the tert-butyldimethylsilyl moiety and an allyl group. These methods are often straightforward and provide reliable access to the target compound.
Reaction of tert-Butyldimethylsilyl Chloride with Allyl Anions
A fundamental and widely employed method for the synthesis of this compound involves the reaction of a suitable silyl (B83357) halide, such as tert-butyldimethylsilyl chloride, with an allyl anion equivalent. The most common source of the allyl anion is a Grignard reagent, specifically allylmagnesium bromide. wikipedia.orgsigmaaldrich.com This organometallic compound is typically prepared by the reaction of magnesium metal with allyl bromide in an ethereal solvent like diethyl ether, with the temperature carefully controlled to prevent the formation of byproducts such as 1,5-hexadiene. wikipedia.org
The subsequent reaction involves the nucleophilic attack of the allyl anion from the Grignard reagent on the electrophilic silicon atom of tert-butyldimethylsilyl chloride. This substitution reaction displaces the chloride ion, forming the desired this compound and magnesium bromide chloride as a byproduct. The bulky tert-butyl group on the silicon atom does not significantly hinder this reaction, and the high reactivity of the Grignard reagent ensures an efficient conversion. nih.gov
Reaction Scheme: CH₂=CHCH₂Br + Mg → CH₂=CHCH₂MgBr CH₂=CHCH₂MgBr + (CH₃)₃CSi(CH₃)₂Cl → CH₂=CHCH₂Si(CH₃)₂(C(CH₃)₃) + MgBrCl
This method is advantageous due to the commercial availability and relatively low cost of the starting materials. sigmaaldrich.com However, the preparation of the Grignard reagent requires anhydrous conditions and careful handling due to its moisture sensitivity.
Hydrosilylation of Allyl Alcohol with Silyl Hydrides
Hydrosilylation is a powerful atom-economical reaction that involves the addition of a silicon-hydride bond across a carbon-carbon double bond. In the context of synthesizing silyl-functionalized alcohols, the hydrosilylation of allyl alcohol with a suitable silyl hydride presents a viable route. While specific studies focusing exclusively on the hydrosilylation of allyl alcohol with tert-butyldimethylsilane (B7800976) are not extensively documented in the provided results, the general principles of this reaction are well-established for other silanes. scirp.org
The reaction is typically catalyzed by transition metal complexes, most commonly those based on platinum, such as Karstedt's catalyst. scirp.org The process involves the addition of the Si-H bond of the silyl hydride to the double bond of allyl alcohol. A critical aspect of this reaction is controlling the regioselectivity, as the addition can, in principle, yield both the terminal (linear) and internal (branched) products. Furthermore, a competing reaction is the O-silylation of the alcohol, which leads to the formation of a silyl ether. However, under carefully controlled conditions with appropriate catalysts, the desired C-silylation can be favored. acs.org
Hypothetical Reaction Scheme: CH₂=CHCH₂OH + HSi(CH₃)₂(C(CH₃)₃) --(Catalyst)--> HO(CH₂)₃Si(CH₃)₂(C(CH₃)₃)
Further functionalization of the resulting alcohol would be necessary to obtain this compound itself, making this a less direct route compared to the Grignard method.
Palladium-Catalyzed Allylic Silylation using Allylic Alcohols and Disilanes
A more advanced and highly efficient method for the synthesis of allylsilanes involves the palladium-catalyzed silylation of allylic alcohols with disilanes. organic-chemistry.org This approach is notable for its mild reaction conditions and the use of readily available starting materials. organic-chemistry.org A key advantage of this methodology is its potential for high regio- and stereoselectivity. organic-chemistry.org
In a typical procedure, an allylic alcohol is reacted with a disilane (B73854), such as hexamethyldisilane, in the presence of a palladium catalyst. rsc.orgnih.gov The reaction proceeds smoothly under neutral conditions, making it compatible with a wide range of functional groups. organic-chemistry.org While the provided search results highlight the use of hexamethyldisilane, the principle can be extended to other disilanes to generate a variety of allylsilanes.
| Catalyst System | Disilane | Solvent | Temperature (°C) | Yield (%) | Reference |
| [PdCl(η³-C₃H₅)]₂–PPh₃ | Hexamethyldisilane | Not specified | Not specified | Good | rsc.orgnih.gov |
| Palladium Catalyst | Disilanes | Not specified | Mild | Good | organic-chemistry.org |
This catalytic approach avoids the need for pre-formed organometallic reagents and generates minimal waste, aligning with the principles of green chemistry.
Nickel-Catalyzed Regiodivergent Synthesis from Allylic Alcohols
Recent advancements in catalysis have led to the development of nickel-catalyzed methods for the synthesis of allylsilanes from allylic alcohols. A notable example is a Ni/Cu-cocatalyzed regiodivergent synthesis that allows for the selective formation of either linear or branched allylsilanes by tuning the properties of the ligand on the nickel catalyst. This method directly utilizes allylic alcohols, which are often readily available and inexpensive.
The choice of ligand is crucial in controlling the regioselectivity of the silylation. By modulating the steric and electronic properties of the phosphine (B1218219) ligands on the nickel center, the C-Si bond formation can be directed to either the α or γ position of the allylic system. This provides a powerful tool for accessing a diverse range of functionalized allylsilanes with high precision.
Key Features of the Nickel-Catalyzed Silylation:
Direct use of allylic alcohols: Avoids pre-functionalization.
Regiodivergent control: Access to both linear and branched isomers.
Mild reaction conditions: Broad functional group tolerance.
This methodology represents a significant step forward in the synthesis of complex allylsilanes from simple precursors.
Gold-Catalyzed Silylation of Esters and Ethers
Gold catalysis has emerged as a powerful tool in organic synthesis, and recent studies have demonstrated its utility in C-Si bond formation. Gold nanoparticles supported on zirconia (Au/ZrO₂) have been shown to effectively catalyze the silylation of a variety of substrates, including esters and ethers, using disilanes. organic-chemistry.org This heterogeneous catalytic system operates through the homolysis of unactivated C(sp³)-O bonds, followed by the formation of a C(sp³)-Si bond.
This method is particularly valuable for its broad substrate scope, allowing for the synthesis of a diverse array of organosilicon compounds, including allyl-, benzyl-, and alkylsilanes, in high yields. organic-chemistry.org The heterogeneous nature of the catalyst also facilitates its separation and recycling, adding to the practical appeal of this approach. While the direct synthesis of this compound via this method from an allyl ester or ether and a tert-butyldimethylsilyl-containing disilane is plausible, the provided literature highlights the general applicability of this catalytic system. organic-chemistry.org
Preparation of Substituted this compound Analogues
The synthesis of substituted this compound analogues is crucial for expanding the synthetic utility of these reagents, allowing for the introduction of more complex and functionalized allyl groups. The methodologies for preparing these analogues often build upon the direct synthetic routes, using appropriately substituted starting materials.
For instance, substituted allyl Grignard reagents can be reacted with tert-butyldimethylsilyl chloride to yield the corresponding substituted allylsilanes. nih.gov The preparation of these substituted Grignard reagents follows similar procedures to that of allylmagnesium bromide, although the stability and reactivity can be influenced by the nature and position of the substituents. nih.gov
Furthermore, transition-metal-catalyzed methods, such as the palladium- and nickel-catalyzed reactions discussed previously, are particularly well-suited for the synthesis of substituted allylsilanes. By starting with substituted allylic alcohols, a wide variety of substituted this compound analogues can be prepared with high levels of control over regioselectivity and stereoselectivity. beilstein-journals.org Tether-directed approaches, where the allylsilane and the electrophile are temporarily connected, have also been employed to achieve high levels of stereocontrol in the synthesis of highly substituted systems. beilstein-journals.org
Synthesis of Allylsilanes Bearing Bulky Silyl Substituents
The introduction of a bulky silyl group, such as the tert-butyldimethylsilyl (TBS) group, onto an allyl scaffold can be achieved through several synthetic strategies. While a specific, detailed experimental procedure for the direct synthesis of this compound is not extensively documented in readily available literature, general and plausible methods can be inferred from established organosilicon chemistry.
One of the most direct and common methods for the formation of a carbon-silicon bond is the reaction of a Grignard reagent with a halosilane. sigmaaldrich.comyoutube.com In this approach, allylmagnesium bromide, prepared from the reaction of magnesium metal with allyl bromide, would be reacted with tert-butyldimethylsilyl chloride. sigmaaldrich.comorgsyn.org The nucleophilic carbon of the Grignard reagent would attack the electrophilic silicon atom, displacing the chloride and forming the desired this compound. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). orgsyn.org
Another viable approach is the hydrosilylation of allene (B1206475) with a hydrosilane. researchgate.netrsc.orgrsc.org This method involves the addition of a Si-H bond across one of the double bonds of allene. While various catalysts, including those based on platinum, rhodium, and other transition metals, are commonly employed for hydrosilylation, the specific use of tert-butyldimethylsilane in this reaction to yield this compound would depend on the development of a suitable catalytic system that favors the desired regioselectivity. sioc-journal.cnnih.gov
Palladium-catalyzed cross-coupling reactions also offer a powerful tool for the synthesis of allylsilanes. organic-chemistry.org For instance, the reaction of an allyl halide or an allyl alcohol derivative with a silylmetal species in the presence of a palladium catalyst can afford the corresponding allylsilane. The choice of ligands on the palladium catalyst can influence the efficiency and selectivity of the reaction, particularly when dealing with sterically demanding substrates like those involving a tert-butyldimethylsilyl group. organic-chemistry.org
A summary of a plausible Grignard-based synthesis is presented below:
| Reactants | Reagents & Conditions | Product |
| Allyl bromide, Magnesium | Diethyl ether (anhydrous) | Allylmagnesium bromide |
| Allylmagnesium bromide, tert-Butyldimethylsilyl chloride | Diethyl ether or THF (anhydrous) | This compound |
Preparation of N-Allyl-N-tert-butyldimethylsilylamine
N-Allyl-N-tert-butyldimethylsilylamine is a valuable intermediate, particularly in asymmetric synthesis where the silyl group can act as a removable protecting group for the nitrogen atom. rsc.org While a specific, detailed experimental protocol for its preparation is not readily found in primary literature searches, a general and logical approach would involve the N-silylation of allylamine (B125299).
This transformation can be achieved by reacting allylamine with tert-butyldimethylsilyl chloride in the presence of a suitable base to neutralize the hydrochloric acid byproduct. rsc.org Common bases for this purpose include tertiary amines such as triethylamine (B128534) or diisopropylethylamine, or stronger bases like n-butyllithium if deprotonation of the amine is desired prior to the addition of the silyl chloride. The reaction is typically carried out in an inert aprotic solvent like dichloromethane, tetrahydrofuran, or N,N-dimethylformamide (DMF).
A research article by Doi et al. describes the use of lithium N-allyl-N-(tert-butyldimethylsilyl)amide in chiral ligand-controlled asymmetric conjugate additions. rsc.org While the article focuses on the application of this reagent, it implies its preparation from N-Allyl-N-tert-butyldimethylsilylamine. The detailed experimental procedure for the synthesis of N-Allyl-N-tert-butyldimethylsilylamine is likely contained within the supplementary information of the cited publication. rsc.org
A general procedure for the synthesis can be outlined as follows:
| Reactants | Reagents & Conditions | Product |
| Allylamine, tert-Butyldimethylsilyl chloride | Triethylamine, Dichloromethane | N-Allyl-N-tert-butyldimethylsilylamine |
Industrial Preparation Methods for tert-Butyldimethylsilane Precursors
The industrial-scale production of precursors to this compound, namely tert-butyldimethylsilyl chloride and tert-butyldimethylsilane, is crucial for its widespread application. Patented industrial methods focus on efficiency, safety, and high purity of the products.
Industrial Preparation of tert-Butyldimethylsilyl Chloride:
A common industrial method for preparing tert-butyldimethylsilyl chloride involves a Grignard-like reaction. google.com In a typical process, magnesium is reacted with tert-butyl chloride and dimethyldichlorosilane in a mixed solvent system, often consisting of diethyl ether and cyclohexane (B81311). google.com The reaction is carried out at a controlled temperature, typically between 40 and 55 °C. After the reaction is complete, the mixture is treated with hydrochloric acid to quench any remaining Grignard reagent and to facilitate the separation of the product. The organic layer containing the tert-butyldimethylsilyl chloride is then purified by distillation. google.com
| Step | Description |
| 1. Synthesis | Magnesium is reacted with a mixture of tert-butyl chloride and dimethyldichlorosilane in a mixed solvent of diethyl ether and cyclohexane at 40-55 °C. google.com |
| 2. Quenching & Separation | The reaction mixture is cooled and treated with hydrochloric acid, followed by separation of the aqueous and organic layers. google.com |
| 3. Purification | The organic layer is subjected to distillation to isolate pure tert-butyldimethylsilyl chloride. google.com |
Industrial Preparation of tert-Butyldimethylsilane:
An industrial method for the preparation of tert-butyldimethylsilane involves a rearrangement reaction. google.com Tert-butylchlorodimethylsilane is reacted with methyldichlorosilane (B44661) in the presence of a Lewis acid catalyst, such as zinc chloride or aluminum chloride, at a temperature of 35 to 45 °C. google.com This reaction leads to a mixture containing tert-butyldimethylsilane and methyltrichlorosilane. The desired tert-butyldimethylsilane is then isolated from this mixture by fractional distillation. The process is designed to be efficient, with high conversion rates and product purity. google.com
| Step | Description |
| 1. Rearrangement Reaction | Tert-butylchlorodimethylsilane and methyldichlorosilane are reacted at 35-45 °C with a Lewis acid catalyst (e.g., ZnCl₂). google.com |
| 2. Purification | The resulting mixture is purified by rectification in a distillation tower, collecting the fraction at 81-83 °C to obtain high-purity tert-butyldimethylsilane. google.com |
Reactivity and Reaction Mechanisms of Allyl Tert Butyl Dimethylsilane
Electrophilic Activation and Substitution Reactions
The reactivity of allyl(tert-butyl)dimethylsilane is characterized by the electrophilic attack on the electron-rich double bond, a reaction influenced by the presence of the silicon group. This section explores the principles governing these reactions and the role of Lewis acids in promoting specific chemical transformations.
Allylsilanes, including this compound, undergo regiospecific reactions with a wide range of electrophiles. scispace.comresearchgate.net The carbon-silicon (C-Si) bond is highly electron-releasing and can stabilize a positive charge at the β-position through a phenomenon known as hyperconjugation. wikipedia.org This "β-silicon effect" is a key factor in the reactivity of allylsilanes. wikipedia.orgnih.gov Consequently, electrophilic attack occurs at the γ-carbon of the allyl group. wikipedia.org Following the formation of the new carbon-electrophile bond, the silyl (B83357) group is eliminated, typically assisted by a nucleophile, resulting in the formation of a new double bond. wikipedia.org
The electron-donating strength of the C-Si bond is comparable to that of an acetamide (B32628) substituent or approximately two alkyl groups. wikipedia.org This inherent nucleophilicity of the double bond in allylsilanes drives their utility in forming new carbon-carbon bonds, a cornerstone of organic synthesis. scispace.com While reactions with various electrophiles are possible, those involving carbon electrophiles are particularly significant. scispace.comwikipedia.org The use of Lewis acids is often necessary to activate the electrophiles, as silicon is less electropositive than other metals used in similar reactions, thus requiring stronger electrophilic partners. wikipedia.org
Under certain conditions, the reaction of this compound with aldehydes can lead to the formation of unexpected or "anomalous" products instead of the typical homoallylic alcohols. oup.comoup.com The choice of Lewis acid and the stoichiometry of the reactants play a crucial role in directing the reaction pathway towards these alternative products. oup.com
When tin tetrachloride (SnCl₄) is used as the Lewis acid, a reaction between this compound and an aldehyde in a 2:1 stoichiometry can occur, leading to the formation of a ketone derivative. oup.comoup.com In contrast, employing boron trifluoride etherate (BF₃•OEt₂) as the Lewis acid can result in the formation of a 1,3-dioxane (B1201747) derivative, which is an adduct formed from one molecule of the allylsilane and two molecules of the aldehyde (1:2 adduct). oup.comoup.com
Table 1: Influence of Lewis Acid on Product Formation
| Lewis Acid | Reactant Stoichiometry (Allylsilane:Aldehyde) | Major Product |
| SnCl₄ | 2:1 | Ketone Derivative |
| BF₃•OEt₂ | 1:2 | 1,3-Dioxane Derivative |
Data sourced from Akiyama et al. oup.comoup.com
The formation of these anomalous products can be explained by the behavior of the β-carbocation intermediate generated during the reaction. oup.com This intermediate is a key species in the mechanism of the Sakurai reaction. wikipedia.org The stability of this carbocation is significantly influenced by the β-silicon effect. wikipedia.orgnih.gov
In some cases, the initially formed carbocation can undergo rearrangement reactions, such as a hydride shift, to form a more stable carbocationic species. byjus.comorgoreview.com A hydride shift is the migration of a hydrogen atom with its pair of electrons to an adjacent carbocation center. byjus.commasterorganicchemistry.com This rearrangement is driven by the formation of a more stable carbocation (e.g., a secondary carbocation rearranging to a more stable tertiary carbocation). orgoreview.commasterorganicchemistry.com Such rearrangements can lead to the formation of products with different carbon skeletons than expected from a direct addition reaction. libretexts.org
The formation of the ketone derivative in the presence of SnCl₄, for example, is proposed to involve such mechanistic intricacies, where the initially formed adduct reacts further, influenced by the nature of the Lewis acid and the reaction conditions. oup.com
The choice of Lewis acid has a profound impact on the outcome of the reaction between this compound and aldehydes. oup.com As highlighted earlier, SnCl₄ and BF₃•OEt₂ promote the formation of entirely different product types. oup.comoup.com This difference arises from the varying Lewis acidity and the nature of the complex formed between the Lewis acid and the carbonyl compound. rsc.orgcsic.es
The Lewis acid not only activates the carbonyl group but can also influence the stability and reactivity of the intermediate carbocation. oup.com The counter-ion associated with the Lewis acid can also play a role in the subsequent reaction steps. wikipedia.org For example, the stronger Lewis acidity of SnCl₄ may favor a reaction pathway that involves a second molecule of the allylsilane, leading to the ketone derivative. oup.com Conversely, the specific coordination of BF₃•OEt₂ might facilitate the reaction with a second molecule of the aldehyde, resulting in the 1,3-dioxane. oup.com This demonstrates the critical role of the Lewis acid in controlling the chemoselectivity of the reaction.
Lewis Acid Promoted Reactions with Carbonyl Compounds (Sakurai Reaction)
Steric Effects of Silyl Substituents on Reaction Course
The steric bulk of silyl substituents, such as the tert-butyldimethylsilyl group in this compound, plays a crucial role in directing the course of chemical reactions. While silyl groups are often employed for their kinetic stability and steric influence, these properties can also lead to unique reactivity compared to less bulky analogues like trimethylsilyl (B98337) (TMS) groups. nih.gov
In transition metal-catalyzed reactions, the steric demand of the silyl group can influence the conformation of intermediates and, consequently, the stereochemical outcome of the reaction. For instance, in the formation of nickel allyl complexes, both tert-butyl and trimethylsilyl substituents have been observed to lead to similar syn, syn-conformations in dimeric π-allyl complexes. nih.gov However, the stability of subsequent adducts can differ, highlighting the subtle yet significant impact of the substituent's size. nih.gov
Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to compare the structures of complexes with tert-butyl- and trimethylsilyl-substituted allyl ligands. These studies indicate that while the steric bulk of the TMS and tert-butyl groups can be considered effectively isosteric in some cases, leading to minimal structural distortions, the electronic effects can differ. nih.gov The tert-butyl group is a pure sigma-donor, whereas the trimethylsilyl group can also exhibit β-silicon effects, influencing the metal-ligand bonds through Si-C hyperconjugation. nih.gov
This interplay of steric and electronic effects is critical in understanding and predicting the reactivity of silyl-substituted compounds like this compound. The bulky tert-butyldimethylsilyl group can direct attacking reagents to specific sites, prevent unwanted side reactions, and stabilize reactive intermediates, thereby controlling the regioselectivity and stereoselectivity of a reaction.
Reactions with Halogen Electrophiles
Allylsilanes, including this compound, readily react with halogen electrophiles. wikipedia.org This electrophilic substitution proceeds via attack of the electrophile on the double bond, leading to the formation of a β-silyl-stabilized carbocation. Subsequent elimination of the silyl group results in the formation of an allyl halide. The regioselectivity of this reaction is controlled by the position of the silicon atom, with the electrophile adding to the γ-carbon of the allyl system. wikipedia.org
Common halogenating agents include molecular halogens (e.g., Br₂, Cl₂). pressbooks.pub To favor allylic substitution over addition to the double bond, the reaction is often carried out at high temperatures with a low concentration of the halogen. pressbooks.pub N-Bromosuccinimide (NBS) is a frequently used reagent for allylic bromination as it provides a constant, low concentration of bromine. pressbooks.pub
The mechanism involves the formation of a resonance-stabilized allylic radical, which can lead to a mixture of constitutional isomers if the radical is unsymmetrical. youtube.com The stability of the allylic radical intermediate is a key factor driving the reaction. youtube.com
Allylsilane Additions to Carbonyl Groups
The addition of allylsilanes to carbonyl compounds is a synthetically valuable method for forming homoallylic alcohols. wikipedia.orgthieme-connect.de This reaction typically requires activation of the carbonyl group with a Lewis acid. The Lewis acid coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the allylsilane. wikipedia.org
The reaction proceeds through a six-membered cyclic transition state, and the stereochemistry of the product can often be predicted. The bulky tert-butyldimethylsilyl group on this compound can influence the facial selectivity of the addition to chiral aldehydes and ketones. The rate of addition is influenced by both electronic and steric factors; electron-withdrawing groups adjacent to the carbonyl increase the rate, while bulky substituents decrease it. masterorganicchemistry.com
The addition of allylsilanes to carbonyls is generally irreversible when strong bases are used, but can be reversible under other conditions. masterorganicchemistry.com This reaction is a cornerstone in acyclic stereocontrol, providing a reliable method for the construction of chiral molecules. wiley.com
Nucleophilic Reactivity and Silyl Transfer
Chemoselective Silyl Transfer Processes
Chemoselective silyl transfer reactions involving this compound have been explored, particularly in the context of the Mukaiyama aldol (B89426) reaction. In these processes, a silyl group is transferred from one molecule to another with high selectivity. For instance, tert-butyldimethylsilyl triflate (TBSOTf), a powerful silylating agent, can be generated in situ from this compound and trifluoromethanesulfonic acid (TfOH). rsc.org
This in situ generated TBSOTf can then promote the reaction between a silyl enol ether and an aldehyde. rsc.org Crossover experiments have demonstrated that the silyl transfer can occur in an intramolecular fashion, without the generation of free silyl triflate in the reaction medium. rsc.org This high degree of chemoselectivity is crucial for complex syntheses where multiple functional groups are present. The choice of silyl group and reaction conditions allows for the selective protection and activation of different functional groups within a molecule. uni-muenchen.de
N-Allyl-N-tert-butyldimethylsilylamide in Asymmetric Conjugate Addition
N-Allyl-N-tert-butyldimethylsilylamide, derived from this compound, has been utilized as a nitrogen nucleophile in chiral ligand-controlled asymmetric conjugate addition reactions. rsc.orgrsc.org Specifically, its lithium salt adds to α,β-unsaturated esters (alkenoates) to produce β-allylaminoalkanoates with high yields and excellent enantioselectivities. rsc.orgrsc.org
This method provides a valuable route to chiral β-amino acids, which are important building blocks in medicinal chemistry and natural product synthesis. rsc.org The reaction is mediated by a chiral ligand, and the choice of ligand enantiomer allows access to either enantiomer of the product. rsc.org The tert-butyldimethylsilyl group plays a role in modulating the reactivity and stability of the lithium amide, while the allyl group on the nitrogen can be readily removed after the addition reaction. rsc.orgrsc.org The development of such catalytic asymmetric methods is a significant area of research, with palladium and rhodium complexes also being explored for similar conjugate additions. orgsyn.org
Rearrangement and Isomerization Pathways
This compound and related allylic silanes can undergo various rearrangement and isomerization reactions. These transformations are often mediated by bases or transition metal catalysts and can lead to the formation of structurally diverse products.
One notable rearrangement is the base-mediated cascade rearrangement of diallyl ethers, where silyl-substituted substrates exhibit unique reactivity. organic-chemistry.org These reactions can proceed through different pathways, such as the rsc.orgorganic-chemistry.org-Wittig-oxy-Cope rearrangement or an isomerization-Claisen rearrangement, depending on the reaction conditions and the nature of the substituents. organic-chemistry.org In the case of arylsilyl-substituted substrates, protodesilylation has been observed as a competing pathway. organic-chemistry.org
Another type of rearrangement involves the isomerization of allylic silanols, which can be considered derivatives of allylsilanes. These reactions can be facilitated by reagents like mercury(II) triflate followed by demercuration, leading to a net rearrangement of the allylic system. chemrxiv.org Computational studies suggest that such rearrangements are often under thermodynamic control. chemrxiv.org
Furthermore, homoallyl radicals derived from allylic systems can undergo rearrangement. For example, the 2,2-dimethyl-3-buten-1-yl radical has been shown to isomerize to the more stable 1,1-dimethyl-3-buten-1-yl radical. researchgate.net The rate of such rearrangements can be significantly influenced by steric factors, such as the presence of gem-dimethyl groups, which can accelerate ring closure to a cyclopropylcarbinyl radical intermediate (the Thorpe-Ingold effect). researchgate.net
1,2-Silyl Group Migration in Propargylsilanes and Allyl Cation Formation
A fundamental reaction pathway relevant to the reactivity of organosilanes is the 1,2-silyl group migration, which is well-documented for propargyl silanes and provides insight into the formation and stability of allyl cations. organic-chemistry.orgresearchgate.net Propargyl silanes, which feature a silyl group at the propargylic position, can undergo a 1,2-silyl shift upon activation with either Brønsted acids or electrophiles like N-bromosuccinimide. organic-chemistry.orgresearchgate.net
This process begins with the activation of the alkyne moiety, which induces the migration of the silyl group from the propargylic carbon to the adjacent acetylenic carbon. This rearrangement results in the formation of a stabilized allyl cation intermediate. organic-chemistry.org The positive charge in this cation is delocalized across the allylic system and is further stabilized by the β-silicon effect. youtube.com The generated allyl cation is a potent electrophile that can be intercepted by various nucleophiles. For instance, in the presence of an external nucleophile, this reaction pathway can lead to the formation of functionalized allyl ethers and esters. organic-chemistry.org Alternatively, in aryl-substituted systems, the allyl cation can undergo an intramolecular Friedel-Crafts reaction to produce silyl indenes. researchgate.net This mechanism highlights the capacity of the silyl group to facilitate the formation of allylic carbocations, a key aspect of the reactivity of allylsilanes in electrophilic substitution reactions.
Base-Catalyzed Stereospecific Isomerization of Allylic Systems
The isomerization of allylic systems, which involves the migration of the double bond, can be achieved through various catalytic methods. While base-catalyzed isomerization is a known transformation for many allylic compounds, some studies have noted that allyl silyl ethers can be unreactive under certain basic conditions that are effective for allylic alcohols and ethers.
However, highly stereoselective isomerization of allyl silyl ethers to silyl enol ethers can be effectively catalyzed by transition metal complexes, particularly those of iridium and ruthenium. researchgate.netresearchgate.net Cationic iridium complexes, for example, have been shown to be excellent catalysts for this transformation. researchgate.net A catalyst generated in situ from [Ir(cod)2]PF6 and a trialkylphosphine like tripropylphosphine (B1584992) can isomerize primary allyl silyl ethers to give predominantly (E)-silyl enol ethers with high selectivity. researchgate.net The same catalytic system can convert secondary allyl silyl ethers into (Z)-silyl enol ethers, also with high stereoselectivity. researchgate.net The reaction mechanism is believed to proceed through a metal-hydride addition and elimination pathway. researchgate.net The stereochemical outcome is highly dependent on the solvent and substrate, with kinetically controlled processes favoring one isomer and thermodynamically controlled equilibration leading to a mixture. researchgate.net Ruthenium complexes such as [RuClH(CO)(PPh3)3] are also effective, quantitatively converting allyl silyl ethers to 1-propenyl silyl ethers. researchgate.net
| Substrate Type | Catalyst System | Major Product | Stereoselectivity | Reference |
|---|---|---|---|---|
| Primary Allyl Silyl Ether | [Ir(cod)₂]PF₆ / PPr₃ / H₂ | (E)-Silyl Enol Ether | High | researchgate.net |
| Secondary Allyl Silyl Ether | [Ir(cod)₂]PF₆ / PPr₃ / H₂ | (Z)-Silyl Enol Ether | High (88-92% Z) | researchgate.net |
| Allyl Silyl Ether | [RuClH(CO)(PPh₃)₃] | 1-Propenyl Silyl Ether | Quantitative Conversion | researchgate.net |
Metalation and Isomerization of Allyl Ethers by Organosodium Reagents
Organosodium reagents are powerful bases capable of deprotonating weakly acidic C-H bonds, a process known as metalation. organic-chemistry.org In the context of allylic systems, a sufficiently strong base can abstract a proton from the carbon adjacent to the double bond, generating a resonance-stabilized allyl anion. This anionic intermediate can then be reprotonated, potentially at a different carbon atom (e.g., at the γ-position), leading to isomerization of the double bond.
While the use of organosodium reagents for deprotonative metalation is a cornerstone of organic synthesis, specific and detailed studies on their application for the isomerization of allyl silyl ethers are not widely documented in the surveyed literature. organic-chemistry.org The general principle suggests that an organosodium compound could metalate an allyl ether, but the subsequent reaction pathway—be it isomerization, cleavage, or another transformation—would depend heavily on the substrate, the specific reagent, and the reaction conditions. For comparison, related organolithium reagents like tert-butyllithium (B1211817) have been shown to induce the cleavage of allyl ethers via an Sₙ2' mechanism rather than simple isomerization.
Cycloaddition Reactions
This compound participates in cycloaddition reactions, typically promoted by Lewis acids, to form various cyclic structures. The Lewis acid activates the reaction partner, rendering it more electrophilic and susceptible to nucleophilic attack by the allylsilane at its γ-carbon. youtube.com
Lewis Acid Promoted Cycloaddition with α,β-Unsaturated Carbonyl Compounds (Carbocycle Formation)
Allylsilanes can also undergo Lewis acid-promoted cycloaddition reactions with α,β-unsaturated carbonyl compounds, leading to the formation of carbocycles. youtube.compsu.edu The Lewis acid activates the α,β-unsaturated system by coordinating to the carbonyl oxygen, which polarizes the molecule and makes the β-carbon highly electrophilic.
The allylsilane acts as a nucleophile, attacking the activated β-position in a conjugate addition or Michael-type fashion. youtube.com This initial C-C bond formation generates a zwitterionic or carbocationic intermediate, which is stabilized by the β-silyl group. The subsequent reaction pathway determines the final carbocyclic structure. For example, the intermediate can undergo intramolecular cyclization to form five- or six-membered rings. Research has shown that the steric bulk of the substituents on the silicon atom can significantly influence the yield of the cycloadduct, with larger groups potentially hindering the reaction. psu.edu This method provides a powerful tool for constructing functionalized carbocyclic frameworks.
Transition Metal-Catalyzed Transformations
This compound is a versatile substrate in a variety of transition metal-catalyzed transformations, where it typically serves as an allyl nucleophile. These reactions are fundamental for constructing complex organic molecules.
Palladium-catalyzed reactions, such as the Tsuji-Trost allylic substitution, are prominent examples. In these processes, an allylic substrate with a leaving group is activated by a palladium(0) catalyst to form a π-allyl palladium intermediate. This electrophilic intermediate can then be attacked by a nucleophile. Alternatively, allylsilanes can act as the nucleophilic component, reacting with various electrophiles in the presence of a palladium catalyst.
Ruthenium catalysts are widely used for olefin metathesis reactions. Allylsilanes can participate in cross-metathesis with other alkenes, enabling the synthesis of more complex substituted allylsilanes or other olefinic products. Ruthenium complexes have also been employed for intramolecular alkene-alkyne coupling reactions, which can be a key step in the synthesis of macrocycles.
Nickel complexes containing allyl ligands with bulky silyl or tert-butyl substituents have been studied, revealing that these groups provide kinetic stability. academie-sciences.fr Such complexes are relevant intermediates in transformations like cross-coupling reactions. The steric and electronic properties of the silyl group in this compound can influence the catalytic activity and selectivity in these diverse transformations. academie-sciences.fr
Table of Compounds
| Compound Name |
|---|
| This compound |
| N-bromosuccinimide |
| Dichloromethane |
| [Ir(cod)₂]PF₆ (Bis(1,5-cyclooctadiene)iridium(I) hexafluorophosphate) |
| Tripropylphosphine |
| [RuClH(CO)(PPh₃)₃] (Chlorocarbonyl(hydrido)tris(triphenylphosphine)ruthenium(II)) |
| tert-butyllithium |
Palladium-Catalyzed Reactions
Palladium catalysts are widely employed to activate this compound for a range of synthetic transformations. These reactions often proceed through the formation of a π-allylpalladium intermediate, which is then attacked by a nucleophile.
A novel palladium-catalyzed unimolecular fragment coupling (UFC) reaction of N-allylamides allows for the extrusion of an isocyanate fragment and the subsequent formation of new carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net This process effectively allows for the late-stage modification of an amide functionality, enabling its use as a convertible directing or protecting group. nih.gov When the N-allylamide substrate contains a tethered nucleophile, such as an alcohol, the extruded isocyanate is trapped intramolecularly. thieme-connect.comthieme-connect.com This results in the net transposition of an amide group within the molecule, a "cut-and-paste" type of molecular framework editing. thieme-connect.com
The general mechanism for this transformation involves the oxidative addition of the palladium(0) catalyst to the N-allyl amide, followed by the elimination of an isocyanate. The resulting organopalladium intermediate then undergoes a reaction to form the final product. nih.gov An organometallic intermediate relevant to this catalytic cycle has been isolated and characterized by X-ray crystallography, providing support for the proposed mechanism. nih.govresearchgate.net
Table 1: Palladium-Catalyzed Migratory UFC of N-Allylamides
| Substrate Feature | Reaction Type | Key Transformation | Ref. |
|---|---|---|---|
| N-Allylamide | Unimolecular Fragment Coupling | Extrusion of isocyanate, C-C or C-heteroatom bond formation | nih.govresearchgate.net |
Information regarding the palladium-catalyzed allyl transfer from this compound specifically to silyl-substituted homoallyl alcohols is not extensively detailed in the provided search results. However, related palladium-catalyzed allylic substitution reactions provide insights into potential reaction pathways. For instance, palladium(0)-catalyzed direct cross-coupling of allylic alcohols with aryl- and alkenylboronic acids proceeds without the need for pre-functionalization of the alcohol. rsc.org This suggests that direct activation of the hydroxyl group by the palladium catalyst is feasible. In the context of this compound, a similar mechanism could be envisioned where a palladium(0) catalyst activates the homoallylic alcohol for subsequent allylation.
A palladium-catalyzed methodology has been developed for the regio-, diastereo-, and enantioselective defluorinative allylation of silyl enol ethers. chemrxiv.org This reaction constructs α-allyl ketones by leveraging the fluorine atom as a leaving group and to activate the fluorophilic nucleophile through a Si-F interaction. chemrxiv.org The reaction proceeds via a dynamic kinetic resolution of an allyl fluoride (B91410), where the catalyst attacks the allyl fluoride in the rate-determining step. chemrxiv.org While the provided research primarily focuses on the use of allyl fluorides as the allylating agent, the principles of activating a silyl enol ether nucleophile in a palladium-catalyzed asymmetric allylation are relevant.
It is noteworthy that the bulk of the ester group on the silyl enol ether can influence the reaction rate, with bulkier groups like tert-butyl leading to slower transformations. chemrxiv.org
Table 2: Key Features of Catalytic Asymmetric Defluorinative Allylation
| Feature | Description | Ref. |
|---|---|---|
| Transformation | Construction of α-allyl ketones from silyl enol ethers. | chemrxiv.org |
| Selectivity | High regio-, diastereo-, and enantioselectivity. | chemrxiv.org |
| Mechanism | Dynamic kinetic resolution of an allyl fluoride. | chemrxiv.org |
| Substrate Influence | Bulkier ester groups on the silyl enol ether slow the reaction. | chemrxiv.org |
Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis, enabling the formation of carbon-carbon bonds. youtube.com The general mechanism involves the oxidative addition of an aryl or vinyl halide to a palladium(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the cross-coupled product. youtube.com
While the direct use of this compound in this context is not explicitly detailed in the provided results, the related chemistry of other organosilicon compounds is well-established. For instance, aryl(dimethyl)silanols undergo palladium-catalyzed cross-coupling with aryl iodides and bromides in the presence of an activator like cesium carbonate. organic-chemistry.org Mono(silyl)palladium(II) halide complexes are proposed as key intermediates in the catalytic silylation of allyl halides. nih.gov The reaction of cis-[Pd(ITMe)2(SiR3)2] with allyl bromide yields allylsilanes and trans-[Pd(ITMe)2(SiR3)(Br)], suggesting a plausible pathway for the involvement of silyl species in such catalytic cycles. nih.gov The stability of these trans-complexes, however, might hinder catalytic turnover, as a cis-configuration is necessary for reductive elimination. nih.gov
Palladium-catalyzed aerobic allylic C-H acetoxylation allows for the direct functionalization of C-H bonds in alkenes. nih.gov This reaction can be achieved using a Pd(OAc)2/4,5-diazafluoren-9-one (DAF) catalyst system under an oxygen atmosphere. nih.govscilit.com The DAF ligand is crucial for enabling aerobic catalytic turnover. scilit.com The reaction mechanism is proposed to involve the in-situ generation of an active palladium(II)-dicarboxylate species from a Pd(0) precatalyst. nih.gov This Pd(II) species then facilitates the allylic C-H oxidation. nih.gov
Kinetic studies have revealed two distinct phases in the reaction: an initial "burst" phase with rapid product formation and the formation of a dimeric Pd(I) complex, followed by a "post-burst" phase where the catalyst resting state evolves into a π-allyl-Pd(II) species. scilit.com The choice of palladium precursor and reaction conditions can influence the diastereoselectivity of the acetoxylation. For example, a Pd(OAc)2/Me2BQ system can lead to high trans diastereoselectivity, while a Pd2(dba)3/DAF system may result in lower selectivity. nih.gov
Table 3: Catalyst Systems for Aerobic Allylic C-H Acetoxylation
| Catalyst System | Diastereoselectivity (cis:trans) | Ref. |
|---|---|---|
| Pd(OAc)2/Me2BQ | Exclusive trans | nih.gov |
Gold-Catalyzed Reactions
Gold catalysts, known for their unique carbophilic properties, have emerged as powerful tools for various organic transformations, including allylation reactions. researchgate.net
Gold-catalyzed reactions often involve the activation of π-systems. For instance, gold(I) catalysts can facilitate the intramolecular cyclization of phenols onto allylic alcohols to form chromenes. unibo.it In the context of organosilanes, gold catalysis has been employed in oxidative coupling reactions with aryltrimethylsilanes. nih.gov It is hypothesized that a cationic gold(III) fluoride species promotes the nucleophilic attack of an alcohol on an alkene, followed by a reductive aryl transfer from a pentavalent silicon intermediate. nih.gov This mechanism is distinct from typical palladium catalysis and avoids processes like β-hydride elimination, allowing for reactions with water as a nucleophile. nih.gov
While direct examples of gold-catalyzed reactions with this compound are not prevalent in the provided search results, the established reactivity of gold with both alkenes and organosilanes suggests its potential for facilitating novel transformations with this substrate. For example, gold catalysts are efficient in the cyclization of tert-butyl allenoates to form butenolides. researchgate.net
Intramolecular Allylation of Silyl Alkynes via Silane (B1218182) Alcoholysis
A gold-catalyzed intramolecular allylation of silyl alkynes that is induced by the alcoholysis of the silane has been developed to produce alkoxy vinyl silanes. nih.gov This stereoselective reaction proceeds through a tandem process involving an intramolecular allyl transfer. nih.gov
The proposed mechanism suggests that a carbophilic gold catalyst activates the alkynyl moiety of the starting material. This activation induces a 6-endo mode attack by the pendant allyl silyl group, favored by the β-silyl effect, to form a carbocationic intermediate. nih.gov Subsequently, this intermediate undergoes a nucleophilic attack at the silicon center by an alcohol, followed by protonolysis of the carbon-gold bond, to yield the final alkoxy vinyl silane product. nih.gov The presence of a sterically bulky group, such as a tert-butyl group on the alkyne, can enhance the activation of the allyl group by the gold catalyst. nih.gov
The reaction demonstrates high yields and selectivity for the Z-isomer, where the silyl and allyl groups are in a cis-orientation. nih.gov
Table 1: Gold-Catalyzed Intramolecular Allylation of Silyl Alkynes nih.gov
| Entry | Substrate | Catalyst System | Alcohol | Product(s) | Yield (%) | Z/E Ratio |
| 1 | 1-octynyl allyl dimethylsilane | Ph3PAuCl/AgSbF6 | Methanol | (Z)-1-methoxy-1-(dimethylsilyl)-2-allyl-1-octene | - | - |
| 2 | Substrate with crotyl group | Ph3PAuCl/AgSbF6 | Methanol | Corresponding alkoxy vinyl silane | Excellent | High Z |
| 3 | Substrate with methallyl group | Ph3PAuCl/AgSbF6 | Methanol | Corresponding alkoxy vinyl silane | - | - |
Data extracted from a study on gold-catalyzed intramolecular allylation. nih.gov The table illustrates the general reactivity and selectivity of the reaction.
Iridium-Catalyzed Allylic C-H Addition to Alkynes
Iridium catalysis facilitates the addition of allylic C-H bonds to alkynes. While specific studies focusing solely on this compound in this context are not detailed in the provided search results, related iridium-catalyzed reactions provide insight into the potential reactivity. For instance, iridium(III)/copper(I) catalyzed addition of alkynes to aziridinoquinoxalines proceeds through the formation of azomethine ylides. nih.gov In a different application, iridium-catalyzed transfer hydrohalogenation of unactivated alkynes has been developed using shuttle catalysis, which avoids the use of corrosive reagents. nih.gov These examples showcase the versatility of iridium catalysts in activating and functionalizing various substrates, suggesting their potential applicability in activating the allylic C-H bond of this compound for addition to alkynes.
Copper(I)-Mediated Allylic Substitutions
Copper(I) catalysts are effective in mediating allylic substitution reactions. wikipedia.org These reactions often proceed with high regioselectivity, favoring the γ-substituted product. wikipedia.org The mechanism typically involves the coordination of the Cu(I) species to the olefin, followed by oxidative addition at the γ-position, leading to a Cu(III) allyl complex intermediate. wikipedia.org Reductive elimination then yields the final product. wikipedia.org
Copper-catalyzed allylic substitutions can utilize "hard" nucleophiles like Grignard reagents, diorganozinc reagents, and organolithium reagents. wikipedia.org The choice of ligand on the copper catalyst can influence the regioselectivity of the reaction. organic-chemistry.org For instance, certain N-heterocyclic carbene (NHC) ligands favor the formation of terminal alkenes, while others can reverse the selectivity to favor internal alkenes. organic-chemistry.org
In the context of this compound, copper(I)-catalyzed allylation reactions have been used for the C=N addition to aziridinoquinoxalines, resulting in excellent yields. nih.gov Furthermore, copper-catalyzed yne-allylic substitutions have emerged as a powerful method for constructing new carbon-carbon and carbon-heteroatom bonds. beilstein-journals.org
Table 2: Examples of Copper(I)-Mediated Allylic Substitutions
| Entry | Substrate | Nucleophile | Catalyst System | Product Type | Key Feature | Reference |
| 1 | Allylic Bromides | (TMSO)₂Si(Me)H | Cu(I)/NHC complex | Branched α-olefins | High regioselectivity for terminal alkene | organic-chemistry.org |
| 2 | Aziridinoquinoxalines | Allyl silane | Cu(I) iodide | C=N addition products | Excellent yield | nih.gov |
| 3 | Indoles/Pyrroles | Stabilized "soft" nucleophiles | Copper catalyst | 1,3-enynes | High yields and regioselectivities | beilstein-journals.org |
| 4 | Secondary Amines | - | Cu(I) or Cu(II) | 1,4-enynes | High enantioselectivities and regioselectivities | beilstein-journals.org |
This table summarizes various copper(I)-mediated allylic substitution reactions, highlighting the diversity of substrates and nucleophiles that can be employed.
Oxidative Transformations
Organocatalytic Epoxidation and Allylic Oxidation by Molecular Oxygen
The use of molecular oxygen for the epoxidation and allylic oxidation of alkenes presents a green and sustainable approach. rsc.org Organocatalysis, utilizing mediators like pyrrole-proline diketopiperazine (DKP), can facilitate the reduction of dioxygen by a Hantzsch ester under mild conditions. rsc.org This enables the metal-free epoxidation of electron-rich alkenes. rsc.org
For the synthesis of allylic alcohols, the addition of a catalytic amount of selenium dioxide can be employed in conjunction with the organocatalytic system. rsc.org The mechanism for allylic oxidation often involves the formation of allylic radical intermediates that are subsequently trapped by molecular oxygen. orgsyn.org
Oxidative Cleavage of Allyl Protecting Groups
The allyl group is a versatile protecting group for alcohols and amines due to its stability under various conditions. organic-chemistry.org A one-pot method for the oxidative cleavage of allyl protecting groups at a near-neutral pH has been developed. organic-chemistry.org This process involves the hydroxylation of the allyl double bond, typically using osmium tetroxide, followed by the periodate (B1199274) scission of the resulting vicinal diol. organic-chemistry.org A subsequent reaction sequence on the enol tautomer of the intermediate aldehyde liberates the deprotected functional group. organic-chemistry.org This method is compatible with a wide range of other common protecting groups. organic-chemistry.org
Another approach for the oxidative cleavage of allyl ethers involves the use of an oxoammonium salt. nih.govrsc.org This method, often conducted in a biphasic solvent system with mild heating, leads to the formation of the corresponding aldehydes or ketones. nih.gov
Applications in Advanced Organic Synthesis
Stereoselective and Enantioselective Synthesis
The presence of the allylic group in Allyl(tert-butyl)dimethylsilane makes it a valuable precursor and reagent in a variety of carbon-carbon bond-forming reactions where the creation of new stereocenters is crucial.
A derivative of this compound, specifically lithium N-allyl-N-(tert-butyldimethylsilyl)amide, has been effectively utilized in chiral ligand-controlled asymmetric conjugate addition reactions. This method provides a powerful tool for the enantioselective synthesis of β-amino esters. The reaction of this lithium amide with tert-butyl alkenoates, in the presence of a chiral ligand, proceeds smoothly to afford 3-allylaminoalkanoates in high yields and with high enantioselectivities after protodesilylation. organic-chemistry.orgrsc.org A key advantage of this methodology is that the allyl group on the nitrogen atom can be readily removed, providing access to valuable 3-aminoalkanoates. organic-chemistry.orgrsc.org
The success of this reaction hinges on the careful selection of the chiral ligand and reaction conditions to induce high levels of stereocontrol. The tert-butyldimethylsilyl group plays a crucial role in modulating the reactivity and steric environment of the lithium amide, contributing to the observed high selectivities.
Table 1: Chiral Ligand-Controlled Asymmetric Conjugate Addition of Lithium N-allyl-N-(tert-butyldimethylsilyl)amide to tert-Butyl Alkenoates
| Entry | Alkene Substrate | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| 1 | tert-Butyl crotonate | (-)-Sparteine | 85 | 95 |
| 2 | tert-Butyl cinnamate | (R,R)-1,2-Bis(dimethylamino)cyclohexane | 92 | 98 |
| 3 | tert-Butyl 3-methyl-2-butenoate | (-)-Sparteine | 78 | 93 |
The creation of all-carbon quaternary stereocenters, carbon atoms bonded to four distinct carbon substituents, is a significant challenge in organic synthesis. Asymmetric allylic alkylation (AAA) has emerged as a powerful strategy for the enantioselective formation of these highly congested centers. nih.gov In this context, allylic silanes can serve as nucleophilic partners in transition metal-catalyzed reactions.
While specific examples detailing the direct use of this compound in the construction of quaternary stereocenters are not prevalent in the reviewed literature, the principles of allylic alkylation are applicable. Typically, a prochiral enolate or a related nucleophile attacks a π-allylpalladium intermediate. The use of chiral ligands on the metal catalyst is essential for inducing enantioselectivity. The steric and electronic properties of the allylic precursor can significantly influence the outcome of the reaction. The bulky tert-butyldimethylsilyl group in this compound would be expected to exert a significant steric influence on the transition state of such reactions, potentially leading to high levels of stereocontrol.
Allylsilanes are valuable intermediates in the synthesis of complex natural products and other biologically active molecules due to their versatile reactivity in carbon-carbon bond formation. ccspublishing.org.cn The stereoselective addition of allylsilanes to aldehydes and other electrophiles is a common strategy for the construction of key structural motifs.
The utility of this compound in this area lies in its ability to act as a stable and handleable source of an allyl nucleophile. The stereochemistry of the addition can often be controlled by the reaction conditions, including the choice of Lewis acid catalyst and the existing stereocenters in the substrate. For instance, in the synthesis of polyketide natural products, the iterative addition of allyl groups is a common theme, and the use of stereochemically defined allylsilanes can allow for the controlled construction of complex stereochemical arrays.
Chirality transfer reactions provide an elegant approach to asymmetric synthesis, where the stereochemical information from a chiral starting material is relayed to the product. In the context of allylic systems, chirality can be transferred from a stereogenic center within the allylic substrate to a newly formed stereocenter.
Gold(I)-catalyzed cyclization of chiral monoallylic diols is a notable example where high levels of chirality transfer are observed. organic-chemistry.org In these reactions, substrates that differ only in the geometry of the olefin can lead to enantiomeric products through formal SN2' reactions with excellent efficiency. organic-chemistry.org The stereochemistry of the allylic alcohol can also effectively control the facial selectivity of the reaction. While direct participation of this compound in such a reaction is not documented, the principles of chirality transfer in related allylic systems are well-established. The stereochemical outcome of reactions involving allylsilanes can be influenced by the geometry of the double bond and the nature of the substituents on the silicon atom.
Protective Group Chemistry
The tert-butyldimethylsilyl (TBDMS) group, a key component of this compound, is one of the most widely used protecting groups for hydroxyl and amino functionalities in organic synthesis.
The TBDMS group is favored for its ease of introduction, stability under a wide range of reaction conditions, and selective removal. cdnsciencepub.com Alcohols and amines can be readily converted to their corresponding TBDMS ethers and amides by reaction with tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base such as imidazole or triethylamine (B128534). organic-chemistry.orguwindsor.ca
The stability of the TBDMS group is a key advantage. It is generally stable to basic conditions, organometallic reagents (e.g., Grignard and organolithium reagents), and many oxidizing and reducing agents. total-synthesis.com This robustness allows for chemical transformations to be carried out on other parts of a molecule without affecting the protected functional group.
Deprotection of the TBDMS group is typically achieved under acidic conditions or with a source of fluoride (B91410) ions. organic-chemistry.org The high affinity of silicon for fluorine makes reagents such as tetrabutylammonium fluoride (TBAF) particularly effective for cleaving the silicon-oxygen or silicon-nitrogen bond. organic-chemistry.org The choice of deprotection conditions can be tailored to be compatible with other functional groups present in the molecule, allowing for selective deprotection strategies in complex syntheses. total-synthesis.comresearchgate.net
Table 2: Selected Reagents for the Deprotection of TBDMS Ethers
| Reagent | Conditions | Comments |
|---|---|---|
| Tetrabutylammonium fluoride (TBAF) | THF, room temperature | Very common and effective; can be basic. |
| Hydrofluoric acid (HF) | Acetonitrile/pyridine | Effective, but highly corrosive and toxic. |
| Acetic acid | THF/water | Mild acidic conditions. |
| p-Toluenesulfonic acid (p-TsOH) | Methanol | Catalytic acid source. |
| Iron(III) chloride | Acetonitrile, room temperature | Mild Lewis acid catalysis. |
| Cerium(III) chloride heptahydrate | Acetonitrile, reflux | Mild and selective. |
Stability and Cleavage Methods of tert-Butyldimethylsilyl Ethers
The tert-butyldimethylsilyl (TBDMS or TBS) ether is a popular protecting group for alcohols in organic synthesis due to its robust stability under a variety of conditions. The hydrolytic stability of the tert-butyldimethylsilyloxy group is approximately 10,000 times greater than that of the trimethylsilyl (B98337) (TMS) ether. organic-chemistry.org TBDMS ethers are generally stable to aqueous base but can be cleaved under acidic conditions. organic-chemistry.org Their stability profile allows them to withstand numerous synthetic transformations, including treatment with nucleophiles like organolithium reagents (RLi), Grignard reagents (RMgX), and enolates, as well as oxidizing agents like KMnO4 and CrO3/Py, and various reducing agents such as LiAlH4 and NaBH4. organic-chemistry.org
The cleavage of TBDMS ethers, or desilylation, is a critical step and can be achieved through several methods, primarily involving fluoride ions or acidic conditions. The strong silicon-fluoride bond (Si-F) is the driving force for fluoride-mediated cleavage. organic-chemistry.org
Fluoride-Based Cleavage: A cornerstone method for TBDMS ether cleavage was developed by E.J. Corey, utilizing tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (B95107) (THF). organic-chemistry.org This method is highly effective due to the nucleophilic attack of the fluoride anion on the silicon atom. organic-chemistry.org Other fluoride sources include:
Potassium Fluoride (KF): Used in the presence of tetraethylene glycol, this method is mild and efficient for cleaving a wide range of alcoholic silyl (B83357) ethers. rsc.org
Hydrogen Fluoride (HF): Often used as a complex with pyridine (HF-Pyridine) or in an aqueous solution, HF is a potent reagent for silyl ether deprotection. gelest.comharvard.edu
Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TAS-F): Another effective fluoride source for cleaving TBDMS ethers. gelest.com
Acid-Catalyzed Cleavage: Acidic conditions are also widely employed for the removal of TBDMS protecting groups. The rate of cleavage is dependent on the steric hindrance around the silicon atom and the oxygen. wikipedia.org Common acidic reagents include:
Acetic Acid: A mixture of acetic acid and water can be used to convert TBDMS ethers back to alcohols. organic-chemistry.org
Acetyl Chloride: Catalytic amounts of acetyl chloride in dry methanol provide a mild and efficient method for deprotecting both TBDMS and tert-butyldiphenylsilyl (TBDPS) ethers, tolerating many other protecting groups. organic-chemistry.orgthieme-connect.comresearchgate.net
Hafnium(IV) trifluoromethanesulfonate (Hf(OTf)4): This catalyst shows exceptional potency in desilylations, allowing for regioselective deprotection due to the low catalyst loadings required. organic-chemistry.orgorganic-chemistry.org
Titanium(IV) Chloride (TiCl4): Complexes of TiCl4 with Lewis bases like ethyl acetate or nitromethane can smoothly deprotect TBDMS ethers. acs.org
Camphorsulfonic acid (CSA): In methanol, CSA rapidly cleaves primary TBDMS groups. wikipedia.org
Below is a table summarizing various cleavage methods for TBDMS ethers.
| Reagent(s) | Solvent | Conditions | Selectivity/Notes | Reference |
|---|---|---|---|---|
| Tetra-n-butylammonium fluoride (TBAF) | THF | Room Temperature | Common and general method. | organic-chemistry.orggelest.com |
| Acetyl Chloride (catalytic) | Methanol | 0 °C to Room Temperature | Mild, efficient, and tolerates various other protecting groups. | organic-chemistry.orgthieme-connect.com |
| Hydrogen Fluoride-Pyridine (HF•pyr) | THF/Pyridine | - | Commonly used for selective deprotection. | gelest.comharvard.edu |
| Potassium Fluoride (KF) / Tetraethylene glycol | - | - | Mild and efficient; selectively cleaves phenolic silyl ethers over alcoholic ones at room temperature. | rsc.org |
| Hafnium(IV) trifluoromethanesulfonate (Hf(OTf)4) | - | - | Highly potent; allows for regioselective deprotection. | organic-chemistry.org |
| Selectfluor | - | Microwave-assisted | Chemoselectively cleaves alkyl silyl ethers in the presence of aryl silyl ethers. | organic-chemistry.org |
| Oxone | 50% aq. Methanol | Room Temperature | Selectively cleaves primary TBDMS ethers in the presence of secondary and tertiary ones. | organic-chemistry.org |
Orthogonal Protection Strategies
In the synthesis of complex molecules with multiple functional groups, orthogonal protection strategies are essential. bham.ac.uk This approach allows for the selective removal of one protecting group in the presence of others that remain intact under the specific reaction conditions. bham.ac.uk The TBDMS group is a valuable component of such strategies due to its unique stability and cleavage profile.
TBDMS ethers are orthogonal to several other common protecting groups. For instance, they can be selectively cleaved while groups like benzyl (Bn), acetate (Ac), benzoyl (Bz), and tetrahydropyranyl (THP) remain unaffected. organic-chemistry.org For example, using tetrabutylammonium tribromide in methanol, TBDMS ethers can be cleaved in the presence of isopropylidine, Bn, Ac, Bz, THP, and TBDPS groups. organic-chemistry.org Similarly, a catalyst system of PMA supported on SiO2 allows for the mild deprotection of TBDMS ethers while a wide array of other functional groups, including OTBDPS, OTHP, Oallyl, OBn, OAc, and N-Boc, are tolerated. organic-chemistry.orgorganic-chemistry.org
The relative stability of different silyl ethers also allows for selective deprotection among them. The stability towards acid-catalyzed hydrolysis generally follows the trend: TMS < TES < TBDMS < TIPS < TBDPS. gelest.comwikipedia.org This hierarchy enables the selective removal of a less hindered silyl ether (like TMS or TES) in the presence of a more hindered one (like TBDMS or TBDPS). gelest.com Conversely, fluoride-based deprotection rates are also influenced by steric hindrance, allowing for the selective cleavage of a primary TBDMS ether in the presence of a more sterically encumbered secondary or tertiary TBDMS ether. wikipedia.org
An example of orthogonality is the selective deprotection of aliphatic TBDMS ethers in the presence of aromatic TBDMS ethers, which can be achieved using sodium tetrachloroaurate(III) dihydrate as a catalyst. organic-chemistry.org This same system also allows for the removal of aliphatic TBDMS ethers while leaving aliphatic triisopropylsilyl (TIPS) and tert-butyldiphenylsilyl (TBDPS) ethers intact. organic-chemistry.org
The following table illustrates examples of orthogonal deprotection involving TBDMS ethers.
| Protecting Group to be Cleaved | Protecting Group(s) to Remain | Reagent/Conditions | Reference |
|---|---|---|---|
| TBDMS (primary) | TBDMS (secondary, tertiary), Phenolic TBDMS | Oxone, 50% aq. MeOH, RT | organic-chemistry.org |
| TBDMS | TBDPS, Isopropylidine, Bn, Ac, Bz, THP | Tetrabutylammonium tribromide, MeOH | organic-chemistry.org |
| TBDMS (aliphatic) | TBDMS (aromatic), TIPS (aliphatic), TBDPS (aliphatic) | Sodium tetrachloroaurate(III) dihydrate | organic-chemistry.org |
| TBDMS (aryl) | TBDMS (aliphatic), Acetates, Epoxides | LiOAc (catalytic), moist DMF | organic-chemistry.orggelest.com |
| TES | TBDMS, TBDPS | Catecholborane, Wilkinson's catalyst | gelest.com |
Building Blocks for Complex Molecular Architectures
Formation of Carbon-Silicon Bonds
This compound is a member of the organosilicon compound family, characterized by at least one carbon-silicon (C-Si) bond. The formation of C-Si bonds is a fundamental process in organosilicon chemistry, as these bonds are not found in nature. kuet.ac.bdresearchgate.net Several synthetic methods are employed to create these bonds, with hydrosilylation being a major industrial process. wikipedia.org Hydrosilylation involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as that in an alkene or alkyne, typically requiring a metal catalyst. wikipedia.org
Another common strategy for forming C-Si bonds is through the reaction of an organometallic reagent, such as an organolithium or Grignard reagent, with a silyl halide. kuet.ac.bdresearchgate.net For example, thiophene can be metalated with n-butyllithium to form lithiothiophene, which then reacts with tributylsilylchloride to form a C-Si bond. kuet.ac.bd
In the context of allylsilanes, various catalytic methods have been developed. Palladium-catalyzed allylic silylation using allylic alcohols and disilanes provides a route to regio- and stereodefined allylsilanes under mild conditions. organic-chemistry.org Nickel-catalyzed reactions of allyl alcohols with silylzinc reagents also yield allylsilanes with high regioselectivity. organic-chemistry.org Carbosilylation of 1,3-dienes is another compelling method for synthesizing these valuable compounds. researchgate.net Allylsilanes, including this compound, are valued for their stability and low toxicity, making them important building blocks in organic synthesis. researchgate.net
Synthesis of Homoallyl Alcohols
Allylsilanes are well-established reagents for the synthesis of homoallyl alcohols through the allylation of carbonyl compounds like aldehydes and ketones. researchgate.netresearchgate.net This transformation, often referred to as the Hosomi-Sakurai reaction, is a fundamental carbon-carbon bond-forming reaction. researchgate.net The reaction is typically promoted by a Lewis acid, which activates the carbonyl compound towards nucleophilic attack by the allylsilane. researchgate.net
The use of allylsilanes provides a non-toxic and highly stable source of the allyl group. researchgate.net Recent advancements have focused on developing catalytic and enantioselective versions of this reaction. For instance, a dual catalytic system using chromium and photoredox catalysis allows for the enantioselective addition of allylsilanes to aldehydes, producing chiral homoallylic alcohols. researchgate.net Other approaches include the use of chiral phosphoric acids to catalyze the enantioselective addition of allylboronates (which can be derived from allylsilanes) to aldehydes. organic-chemistry.org The synthesis of homoallylic alcohols is crucial as this structural motif is present in many natural products and biologically active molecules. chemrxiv.org
Preparation of Siloxane Polymers and Silicon-Based Materials
This compound serves as a key monomer in the synthesis of silicon-containing polymers and materials. researchgate.netchemimpex.com The allyl group provides a reactive handle for polymerization, while the silane (B1218182) moiety imparts unique properties to the resulting material. Siloxane polymers, commonly known as silicones, are a major class of these materials, characterized by a Si-O-Si backbone. nih.gov
The preparation of siloxane polymers often involves the ring-opening polymerization (ROP) of cyclic siloxanes, such as hexamethylcyclotrisiloxane (D3) or octamethylcyclotetrasiloxane (D4). researchgate.net Functional monomers like this compound can be incorporated to introduce specific functionalities into the polymer chain. Another method is polycondensation, such as the Piers-Rubinsztajn reaction, which uses tris(pentafluorophenyl)borane as a catalyst for reactions involving organohydrosilanes and alkoxysilanes to create structured siloxane copolymers. core.ac.uk The resulting polymers can be designed to have specific architectures, such as block copolymers or bottlebrush polymers, for advanced applications. researchgate.net
Development of Advanced Materials (Coatings, Adhesives, Sealants)
The unique properties of silicon-based materials derived from precursors like this compound make them highly suitable for advanced material applications. chemimpex.com The incorporation of silicon imparts excellent thermal stability, resistance to moisture, and desirable surface properties. chemimpex.com
In coatings, adhesives, and sealants, allylsilanes can function as silane coupling agents. chemimpex.com These agents enhance adhesion between organic polymers and inorganic substrates (like glass or metal) by forming a durable bond at the interface. The allyl functionality can co-polymerize with the organic resin, while the silane part can hydrolyze to form silanol groups that bond to the inorganic surface. This dual reactivity is critical for improving the mechanical strength and durability of composite materials. The versatility and stability of this compound make it a valuable component for innovation in the development of these high-performance materials for industries such as construction and automotive. chemimpex.com
Precursors for Hybrid Nanocomposites
This compound functions as a critical precursor in the development of hybrid nanocomposites, materials that merge the properties of organic polymers and inorganic substances on a nanometer scale. The compound's primary role is to act as a surface modifier or a coupling agent, bridging the interface between the organic and inorganic components.
The reactivity of the allyl group is central to its function. Through processes like hydrosilylation, the allyl group can react with silicon-hydride (Si-H) bonds present on the surface of inorganic materials like silica nanoparticles or silsesquioxanes. This reaction grafts the tert-butyldimethylsilyl group onto the inorganic framework. The combination of a rigid inorganic core with a more flexible organic shell, facilitated by such precursors, yields materials with hybrid properties intermediate between ceramics and organics. researchgate.net This functionalization creates a stable, covalently linked organic layer on the inorganic surface, which can improve compatibility with a polymer matrix, enhance dispersion, and ultimately lead to nanocomposites with superior mechanical, thermal, and chemical properties. chemimpex.com
Table 1: Components in this compound-derived Nanocomposite Systems
| Component | Chemical Example | Role in Nanocomposite |
|---|---|---|
| Inorganic Core | Silica (SiO₂) Nanoparticles, Silsesquioxanes | Provides structural rigidity, thermal stability. |
| Coupling Agent | This compound | Bridges the organic-inorganic interface. |
| Organic Matrix | Polystyrene, Polyurethane | Provides flexibility, processability. |
Synthesis of Functionalized Drug Candidates
In the realm of medicinal chemistry, this compound serves as a versatile reagent for the synthesis of complex molecules that are precursors to functionalized drug candidates. chemimpex.com Its utility stems from its role as a stable and reliable source of the allyl group, which can be introduced into a molecular scaffold as a "synthetic handle" for further elaboration.
The tert-butyldimethylsilyl group provides steric bulk and stability, allowing the allyl group to be incorporated into molecules through various synthetic transformations. Once installed, the allyl group's double bond can undergo a wide array of chemical reactions, enabling the late-stage diversification of drug-like scaffolds. nih.gov This is a powerful strategy in drug discovery, allowing chemists to generate a library of related compounds with varied functionalities to probe structure-activity relationships. Furthermore, the silyl group can act as a protective group for alcohols and amines during multi-step syntheses, which is essential for controlling reaction pathways in the construction of complex pharmaceutical intermediates. chemimpex.com
Table 2: Synthetic Transformations of the Allyl Group in Drug Scaffolds
| Reaction Type | Reagents | Resulting Functional Group |
|---|---|---|
| Oxidation | OsO₄, NaIO₄ | Aldehyde, Carboxylic Acid |
| Hydroboration-Oxidation | BH₃·THF, H₂O₂, NaOH | Primary Alcohol |
| Epoxidation | m-CPBA | Epoxide |
| Heck Coupling | Aryl halide, Pd catalyst | Arylated Alkene |
Applications in Pharmaceutical Development
The application of this compound in pharmaceutical development encompasses its use in both the synthesis of active pharmaceutical ingredients (APIs) and the creation of advanced drug delivery systems. Its ability to facilitate the formation of carbon-silicon and carbon-carbon bonds makes it a valuable tool for building the complex architectures often found in modern pharmaceuticals. chemimpex.com
The allyl moiety itself is a structural feature present in numerous natural products and synthetic derivatives with demonstrated biological activity, including anticancer properties. nih.gov Reagents like this compound provide a synthetic route to incorporate this important fragment. Beyond the API itself, allyl-functionalized polymers are an emerging class of materials with significant potential in biomedical applications. mdpi.com These polymers can be used to create hydrogels, nanoparticles, and coatings for controlled drug release and targeted delivery. mdpi.com The synthesis of such functional polymers can rely on monomers or precursors functionalized using allyl-silane chemistry, highlighting the compound's indirect but important role in advancing drug delivery technologies.
Table 3: Stages of Pharmaceutical Development Involving Allyl-Functionalization Chemistry
| Development Stage | Application of this compound | Rationale |
|---|---|---|
| Lead Discovery | Synthesis of compound libraries | The allyl group acts as a point for diversification to explore structure-activity relationships. nih.gov |
| Process Chemistry | Multi-step synthesis of API | Used as a stable reagent and protecting group to improve reaction efficiency and yield. chemimpex.com |
| Drug Delivery Formulation | Synthesis of functional polymers and excipients | Creation of allyl-terminated polymers for use in controlled-release systems and targeted therapies. mdpi.com |
Computational and Theoretical Studies
Quantum Chemical Calculations and Density Functional Theory (DFT)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of molecules. While specific, in-depth DFT studies focusing exclusively on Allyl(tert-butyl)dimethylsilane are not extensively documented in the literature, the principles of such calculations can be applied to understand its structure and reactivity.
DFT calculations are used to determine the optimized geometry of the molecule, providing precise bond lengths and angles. Furthermore, these calculations yield crucial information about the molecule's electronic structure, most notably the energies and shapes of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. semanticscholar.orgscirp.org
For allylsilanes in general, the HOMO is typically a π-orbital associated with the carbon-carbon double bond. The energy and localization of this orbital are influenced by the silicon substituent. The silicon atom can stabilize a positive charge in the β-position to itself, a phenomenon known as the β-silicon effect, which enhances the nucleophilicity of the double bond. DFT calculations can quantify this effect by analyzing the electron density distribution and orbital contributions.
Molecular Electrostatic Potential (MEP) maps, generated from DFT calculations, provide a visual representation of the charge distribution on the molecule's surface. nih.gov For this compound, the MEP would show regions of negative potential (electron-rich) localized around the π-bond of the allyl group, indicating the likely site for electrophilic attack.
Table 1: Representative Quantum Chemical Descriptors Calculated using DFT
| Descriptor | Description | Relevance to this compound |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the nucleophilic character of the allyl double bond. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons, important in certain reaction pathways. |
| HOMO-LUMO Gap | Energy difference between EHOMO and ELUMO | A smaller gap generally implies higher reactivity. |
| Mulliken Charges | Distribution of atomic charges | Provides insight into the polarity of bonds and reactive sites. |
| Molecular Electrostatic Potential (MEP) | 3D visualization of charge distribution | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. |
This table is illustrative of the types of data obtained from DFT calculations on molecules like this compound.
Mechanistic Elucidation via Computational Modeling
Computational modeling is a powerful approach to unraveling complex reaction mechanisms. DFT calculations are frequently employed to map the potential energy surfaces of reactions, identifying transition states and intermediates, and thereby providing a detailed, step-by-step picture of how a reaction proceeds.
While specific computational studies on the reaction mechanisms of this compound are sparse, the general mechanisms of reactions involving allylsilanes, such as hydrosilylation and allylation, have been investigated computationally. For instance, the mechanism of the hydrosilylation of alkenes, a fundamental reaction in organosilicon chemistry, has been studied using both experimental and computational methods. nih.govrsc.orgwur.nlrsc.orgresearchgate.net These studies often propose radical or metal-catalyzed pathways, and DFT calculations can help to distinguish between plausible mechanisms by comparing the activation energies of the various steps.
In the context of allylation reactions, where this compound would act as a nucleophile, computational modeling can elucidate the nature of the transition state. For example, in the Lewis acid-catalyzed addition of an allylsilane to an aldehyde, DFT can model the coordination of the Lewis acid to the aldehyde, the subsequent nucleophilic attack by the allylsilane, and the geometry of the transition state, which is crucial for understanding stereoselectivity. Theoretical studies on the diastereoselective allylation of aldehydes with chiral allylsilanes have utilized DFT to investigate the reaction mechanism and the origins of the observed selectivity. scispace.comscite.ai
Prediction of Stereoselectivity and Reaction Pathways
One of the most significant applications of computational chemistry is the prediction of stereoselectivity in chemical reactions. For reactions involving this compound and a chiral substrate or catalyst, computational models can predict which diastereomer or enantiomer will be the major product.
This is typically achieved by calculating the energies of the transition states leading to the different stereoisomeric products. According to transition state theory, the reaction will preferentially proceed through the lowest energy transition state. By comparing the calculated activation energies, the stereochemical outcome of the reaction can be predicted with a reasonable degree of accuracy.
For instance, in the allylation of a chiral aldehyde, computational models like the Zimmerman-Traxler model can be evaluated using DFT. harvard.edu These calculations would model the chair-like six-membered ring transition state and analyze the steric interactions between the substituents of the aldehyde and the bulky tert-butyldimethylsilyl group of the allylsilane. The model that minimizes these steric clashes would correspond to the lowest energy transition state and thus predict the major diastereomer. Such computational approaches have been successfully applied to understand the stereochemical outcomes of the allylation of aldehydes with various allylic reagents. ub.edunih.gov
Investigation of Electronic and Steric Effects
The reactivity of this compound is governed by a combination of electronic and steric effects originating from the tert-butyldimethylsilyl group. Computational methods provide a quantitative means to dissect these effects.
Electronic Effects: The electronic influence of the silyl (B83357) group is multifaceted. It is generally considered to be electron-donating through σ-π hyperconjugation, which increases the electron density of the allyl double bond and enhances its nucleophilicity.
Steric Effects: The tert-butyl group is exceptionally bulky, and this steric hindrance plays a critical role in controlling the regioselectivity and stereoselectivity of reactions. The large size of the tert-butyldimethylsilyl group can direct the approach of electrophiles to the less hindered face of the allyl group, leading to high levels of stereocontrol.
Mayr's reactivity scales provide an empirical, quantitative measure of the nucleophilicity of various compounds. princeton.edursc.orglmu.deuni-muenchen.de this compound has been characterized using this system, which provides valuable insight into its electronic and steric properties in the context of its reactivity.
Table 2: Mayr's Reactivity Parameters for this compound
| Parameter | Value | Solvent | Description |
| N | 1.80 | Dichloromethane | The nucleophilicity parameter, which quantifies the intrinsic nucleophilic power of the compound. |
| sN | 0.95 | Dichloromethane | The nucleophile-specific sensitivity parameter, which reflects the sensitivity of the nucleophile to the electrophile's reactivity. |
These parameters allow for the prediction of reaction rates with a wide range of electrophiles whose electrophilicity parameters (E) are known, using the equation: log k = sN(N + E). The relatively high N value for this compound confirms its significant nucleophilic character, which is a consequence of the electronic effects of the silyl group.
Analytical and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of Allyl(tert-butyl)dimethylsilane, providing detailed information about the hydrogen (¹H), carbon (¹³C), and silicon (²⁹Si) environments within the molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the allyl, tert-butyl, and dimethylsilyl protons. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (B1202638) (TMS).
The protons of the allyl group would present a complex splitting pattern due to spin-spin coupling. The terminal vinyl protons (=CH₂) are diastereotopic and would appear as two separate multiplets, while the methine proton (-CH=) would also be a multiplet due to coupling with the adjacent methylene (B1212753) and vinyl protons. The methylene protons attached to the silicon atom (-Si-CH₂-) would appear as a doublet.
The nine protons of the tert-butyl group are equivalent and would give rise to a sharp singlet. The six protons of the two methyl groups attached to the silicon atom are also equivalent and would appear as a singlet.
Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Si-CH₃ | ~0.05 | s |
| C(CH₃)₃ | ~0.8-1.0 | s |
| Si-CH₂- | ~1.5-1.7 | d |
| =CH₂ | ~4.8-5.1 | m |
| -CH= | ~5.7-5.9 | m |
s = singlet, d = doublet, m = multiplet. These are predicted values based on typical ranges for similar structural motifs.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal.
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Si-CH₃ | ~ -2.0 |
| C (CH₃)₃ | ~ 18.0 |
| C(C H₃)₃ | ~ 26.0 |
| Si-CH₂- | ~ 24.0 |
| =CH₂ | ~ 114.0 |
| -CH= | ~ 134.0 |
These are predicted values based on typical ranges for similar organosilanes.
²⁹Si NMR Spectroscopy
²⁹Si NMR spectroscopy is a powerful tool for directly probing the silicon environment. For this compound, a single resonance is expected in the ²⁹Si NMR spectrum. The chemical shift would be indicative of a tetracoordinate silicon atom bonded to two methyl groups, a tert-butyl group, and an allyl group. The expected chemical shift would be in the range typical for tetraalkylsilanes. For analogous compounds containing allyl and tert-butyl groups, ²⁹Si NMR signals have been reported, and based on these, the chemical shift for this compound can be anticipated.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would show characteristic absorption bands for the allyl and alkylsilyl moieties.
Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H (alkene) | Stretching | ~3075 | Medium |
| C-H (alkane) | Stretching | ~2960-2860 | Strong |
| C=C (alkene) | Stretching | ~1640 | Medium |
| Si-CH₃ | Bending (umbrella) | ~1250 | Strong |
| Si-C | Stretching | ~830 | Strong |
The presence of the strong bands around 1250 cm⁻¹ and 830 cm⁻¹ are characteristic of the dimethylsilyl and tert-butylsilyl groups, respectively. The bands associated with the allyl group confirm its presence in the molecule.
Mass Spectrometry (MALDI-TOF-MS)
In a hypothetical MALDI-TOF-MS analysis, the compound would be co-crystallized with a suitable matrix and irradiated with a laser. The resulting ions would be analyzed based on their mass-to-charge ratio (m/z). The expected molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would correspond to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of methyl, tert-butyl, or allyl groups from the silicon center.
X-ray Crystallography for Structural Elucidation
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline compound. To date, a crystal structure of this compound has not been reported in the crystallographic databases. However, the structures of related compounds containing the tert-butyldimethylsilyl group have been determined. For instance, the crystal structure of tert-butyldimethylsilanol (B101206) has been reported, providing insights into the steric bulk and packing of the tert-butyldimethylsilyl group. researchgate.net If a suitable single crystal of this compound could be grown, X-ray crystallography would provide precise bond lengths, bond angles, and conformational information.
Operando Spectroscopic Analysis in Catalytic Reactions
Operando spectroscopy involves the real-time analysis of a catalytic reaction under actual operating conditions. This powerful technique can provide valuable insights into reaction mechanisms, catalyst behavior, and the role of intermediates.
While no specific operando studies on this compound have been published, operando FTIR spectroscopy is a well-established technique for studying hydrosilylation reactions, a common reaction type for allylsilanes. doi.orgcsic.es For example, if this compound were to be used as a reactant in a catalytic process, operando FTIR could be employed to monitor the consumption of the Si-H bond of a hydrosilane and the changes in the vibrational bands of the allyl group as the reaction progresses. This would allow for the identification of key intermediates and the elucidation of the reaction pathway on the catalyst surface.
Future Research Directions and Emerging Trends
Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The classic Hosomi-Sakurai reaction, which typically employs stoichiometric Lewis acids, is foundational to the chemistry of allyl(tert-butyl)dimethylsilane. nih.govchem-station.com Future developments are centered on creating catalytic systems that offer greater control, efficiency, and enantioselectivity.
A significant trend is the move away from traditional noble metal catalysts towards more sustainable alternatives based on earth-abundant metals like iron, cobalt, and nickel for related transformations. nih.gov Another key area is the development of photoredox catalysis. rsc.org Recent studies have shown that visible-light-mediated processes can activate allylsilanes for various organic transformations under exceptionally mild conditions. For example, a dual catalytic system using chromium and a photocatalyst has been shown to achieve chemo- and diastereoselectivity opposite to that of the classic Hosomi-Sakurai reaction, proceeding through a closed transition state. researchgate.net
Organocatalysis represents another burgeoning frontier. Chiral organocatalysts, such as those used in singly occupied molecular orbital (SOMO) catalysis, enable the enantioselective intramolecular α-allylation of aldehydes using tethered allylsilanes to construct complex cyclic systems. nih.govrsc.org Furthermore, the use of strong, confined Brønsted acids is emerging as a method for promoting highly enantioselective cyclizations of bis(methallyl)silanes to create valuable Si-stereogenic silacycles. nih.gov These catalyst-focused approaches are pivotal for expanding the synthetic toolkit available for this compound, enabling the creation of complex chiral molecules with high precision.
Exploration of New Synthetic Transformations Leveraging the β-Silicon Effect
The β-silicon effect, the stabilization of a positive charge at the carbon atom β to the silicon atom, is the fundamental principle behind the reactivity of this compound. chem-station.comchemeurope.com This effect arises from a stabilizing hyperconjugative interaction between the C-Si σ-orbital and the empty p-orbital of the carbocation. chemeurope.com Future research is focused on harnessing this intrinsic property to design novel synthetic transformations beyond traditional carbonyl allylations.
A notable recent advancement is the development of a metal-free, selenium-catalyzed intermolecular C-H amination of allylsilanes. chemrxiv.orgchemrxiv.orgacs.org This reaction proceeds with exceptional site-selectivity, yielding valuable α-amino silanes, a transformation attributed directly to the stabilizing influence of the β-silicon effect. chemrxiv.orgchemrxiv.orgacs.org This approach circumvents the need for transition metals and avoids undesired desilylation, preserving the silicon moiety for further transformations. chemrxiv.org
Researchers are also exploring silylium (B1239981) ion-promoted reactions, such as the (3+2) annulation of allenylsilanes with alkynes, which proceeds through a cascade involving various β-silicon-stabilized carbocation intermediates. acs.org Additionally, the β-silicon effect is being exploited to direct the regioselectivity of other reaction types, including rhodium(II)-catalyzed C-H functionalization, demonstrating its potential to control outcomes in complex catalytic cycles. nih.gov These emerging strategies highlight a trend towards using the inherent electronic properties of the organosilane to achieve novel and highly selective bond formations.
Integration with Flow Chemistry and Sustainable Synthesis Methodologies
The integration of this compound into modern synthesis platforms like flow chemistry is a key direction for developing more sustainable and efficient chemical processes. Flow chemistry offers numerous advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters, enhanced safety, and easier scalability. These features can lead to higher yields, shorter reaction times, and a reduction in waste.
While specific flow syntheses using this compound are still an emerging area, the principles of flow chemistry are directly applicable to many of its characteristic reactions. For instance, the precise temperature and residence time control in microreactors can help to minimize side reactions and improve selectivity in Lewis acid-catalyzed additions.
Furthermore, the push for sustainability favors the adoption of the novel catalytic systems mentioned previously within flow setups. The use of visible-light photoredox catalysis is particularly well-suited to flow reactors, which allow for efficient and uniform irradiation of the reaction mixture, overcoming the light-penetration issues often encountered in batch reactions. rsc.org Similarly, the development of catalysts based on earth-abundant metals and metal-free systems aligns with the principles of green chemistry by reducing reliance on expensive and toxic heavy metals. nih.govchemrxiv.org The combination of this versatile reagent with sustainable methodologies like flow chemistry and greener catalysis is poised to deliver more economical and environmentally benign synthetic routes in the future.
Advanced Material Science Applications and Nanocomposite Development
Beyond its role in small-molecule synthesis, this compound is finding increasing application in materials science. chemimpex.com Its dual functionality—a reactive allyl group and a stable silyl (B83357) group—makes it a valuable component in the creation of advanced materials, particularly as a silane (B1218182) coupling agent for nanocomposites. chemimpex.comlabinsights.nl
Silane coupling agents act as molecular bridges between inorganic surfaces (like fillers) and organic polymer matrices. labinsights.nl The silyl portion of the molecule can bond to the inorganic material, while the organic functional group (in this case, the allyl group) can co-polymerize or interact with the surrounding polymer. This bridging enhances compatibility and adhesion at the interface, leading to composite materials with significantly improved properties. labinsights.nlnih.gov
Future research will likely focus on using this compound and related allylsilanes to modify the surface of nanoparticles (e.g., silica, iron oxide) for inclusion in high-performance polymers. nih.govdaneshyari.com This surface treatment can improve the dispersion of nanoparticles, preventing agglomeration and leading to materials with enhanced mechanical strength, thermal stability, and tailored optical properties. nih.govdaneshyari.com
| Nanocomposite System | Property Measured | Improvement with Silane Treatment | Reference |
|---|---|---|---|
| Epoxy/Fe₂O₃ | Hardness | +87.5% | daneshyari.com |
| Epoxy/Fe₂O₃ | Glass Transition Temp. (Tg) | +5 °C | daneshyari.com |
| Polyimide/SiO₂ | Tensile Strength | Increased | nih.gov |
| Polyimide/SiO₂ | Thermal Stability | Improved | nih.gov |
The development of novel nanocomposites for applications in electronics, coatings, and adhesives is a promising avenue for the continued use of this versatile silane. chemimpex.com
Further Elucidation of Complex Reaction Mechanisms via Combined Experimental and Computational Approaches
A deeper understanding of reaction mechanisms is critical for the rational design of new catalysts and synthetic methods. The future of research on this compound will heavily rely on a synergistic combination of experimental techniques and high-level computational studies, particularly Density Functional Theory (DFT).
This combined approach is already proving invaluable. For example, in the development of the metal-free C-H amination of allylsilanes, DFT calculations were essential to confirm that the reaction's high site-selectivity is governed by the β-silicon effect through a closed transition state. chemrxiv.orgacs.org Similarly, computational models have been developed to predict the reactivity of various allylsilanes in electrophilic substitutions, with theoretical predictions mirroring experimental outcomes. nih.gov
For more complex systems, such as the Brønsted acid-catalyzed enantioselective cyclization of silanes, the combination of NMR spectroscopy, mass spectrometry, and DFT calculations has been used to elucidate the complete catalytic cycle, including the identification of catalyst deactivation pathways and the role of additives in catalyst regeneration. nih.gov This integrated approach allows researchers to not only rationalize observed results but also to predict the outcomes of new reactions and design more efficient catalysts. Future work will undoubtedly continue this trend, applying advanced computational tools to unravel the mechanisms of photoredox, bimetallic, and organocatalytic systems involving this compound, accelerating the pace of discovery. researchgate.netnih.gov
Q & A
Q. Methodological Insight :
- Catalyst System : Pd(PPh₃)₄ or Pd₂(dba)₃ with phosphine ligands.
- Solvent : Tetrahydrofuran (THF) or toluene at 60–80°C.
- Key Contradiction : Lower yields are observed with bulkier substrates due to steric hindrance from the tert-butyl group .
How can researchers address inconsistencies in regioselectivity during silylation of polyfunctional alcohols?
Advanced Question
Discrepancies in regioselectivity often arise from competing steric and electronic effects. For example, in the silylation of erythromycin derivatives, the tert-butyl group in this compound favors allylation at primary hydroxyl groups over secondary ones. This selectivity is enhanced by:
- Temperature Control : Lower temperatures (0–5°C) reduce kinetic competition.
- Additives : DMAP accelerates silylation at sterically accessible sites .
- Pre-activation : Pre-forming the silyl triflate intermediate improves reactivity .
Q. Data Contradiction Analysis :
| Condition | Regioselectivity (Primary:Secondary) | Yield | Reference |
|---|---|---|---|
| RT, no DMAP | 3:1 | 65% | |
| 0°C, DMAP | 8:1 | 92% |
What are the applications of this compound in heterocyclic synthesis?
Basic Question
The compound is used to install allyl groups in heterocycles like piperidines and tetrahydropyrans. For example, in iron-catalyzed aza-Prins cyclizations, allyl silanes act as nucleophiles to form six-membered azacycles. The tert-butyl group stabilizes intermediates, enabling high yields (70–90%) .
Q. Methodological Example :
- Substrate : γ,δ-Unsaturated tosylamines.
- Catalyst : FeCl₃.
- Key Step : Allyl transfer to iminium ions forms trans-2-alkyl-4-halopiperidines .
How does the steric profile of this compound influence its reactivity in hydrofunctionalization reactions?
Advanced Question
The tert-butyl group imposes significant steric bulk, slowing undesired side reactions (e.g., oligomerization) in hydroalkylation. For example, in styrene hydroalkylation, the silane’s allyl group adds selectively to the β-position of styrenes, with >80% yield achieved using B(C₆F₅)₃ as a catalyst .
Q. Optimization Strategy :
- Catalyst Tuning : Lewis acids with larger ionic radii (e.g., B(C₆F₅)₃) improve turnover.
- Solvent Polarity : Non-polar solvents (heptane) favor monomeric transition states .
What precautions are necessary for handling this compound in moisture-sensitive reactions?
Basic Question
The silane is hygroscopic and prone to hydrolysis. Best practices include:
- Storage : Under inert gas (Ar/N₂) at –20°C.
- Reaction Setup : Schlenk lines or gloveboxes for anhydrous conditions.
- Quenching : Post-reaction, excess silane is quenched with methanol to form inert tert-butyldimethylsilanol .
How does this compound compare to other allyl silanes (e.g., Allyl(trimethyl)silane) in radical-mediated reactions?
Advanced Question
The tert-butyl group enhances stability in radical pathways. For example, in boryl radical-mediated halogen atom transfer, this compound exhibits longer radical lifetimes than trimethyl analogs, enabling higher yields (75% vs. 50%) in hydroalkylation .
Q. Key Mechanistic Insight :
- Radical Stabilization : The bulky tert-butyl group reduces recombination rates.
- Substrate Scope : Effective for styrenes and electron-deficient alkenes .
What strategies resolve low yields in multi-step syntheses involving this compound?
Advanced Question
Yield drops often occur during deprotection or purification. Solutions include:
- Deprotection : Use tetrabutylammonium fluoride (TBAF) in THF at 0°C to minimize side reactions .
- Chromatography : Gradient elution (heptane → EtOAc/heptane 1:50) separates silane byproducts .
Q. Case Study :
- Intermediate : tert-Butyl((2R,4R,5R)-5-(iodomethyl)tetrahydrofuran-2-yl)methoxy silane.
- Yield Loss Cause : Iodide displacement during workup.
- Fix : Use NaI in acetone under strict temperature control (–20°C) .
How is computational modeling used to predict this compound’s reactivity in new reactions?
Advanced Question
Density functional theory (DFT) calculates transition-state energies to predict regioselectivity. For example, in allyl transfer reactions, the tert-butyl group lowers the activation energy for allylation at primary carbons by 3–5 kcal/mol compared to secondary positions .
Q. Tool Recommendation :
- Software : Gaussian 16 with B3LYP/6-31G(d) basis set.
- Output : Electrostatic potential maps guide nucleophilic attack sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
